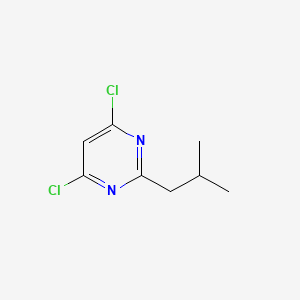

4,6-Dichloro-2-isobutylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJXGGROVGQOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Methodologies in Dichloropyrimidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4,6-dichloro-2-isobutylpyrimidine. scilit.comresearchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups. slideshare.net

One-dimensional (1D) and multi-dimensional (2D) NMR experiments are fundamental for characterizing dichloropyrimidine derivatives.

¹H NMR: The ¹H NMR spectrum of this compound would provide distinct signals corresponding to the protons of the isobutyl group and the pyrimidine (B1678525) ring. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the connectivity of the isobutyl chain.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons in the pyrimidine ring and the isobutyl substituent. The chemical shifts of the ring carbons, particularly C4 and C6, are significantly influenced by the attached chlorine atoms. nih.gov

The following table outlines the anticipated NMR data for this compound, based on established chemical shift principles and data from analogous structures.

| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H (pyrimidine ring) | ¹H NMR | ~7.2 - 7.5 | Singlet (s) | Proton at the C5 position. |

| CH₂ (isobutyl) | ¹H NMR | ~2.7 - 2.9 | Doublet (d) | Coupled to the adjacent CH proton. |

| CH (isobutyl) | ¹H NMR | ~2.0 - 2.3 | Multiplet (m) | Coupled to CH₂ and CH₃ protons. |

| CH₃ (isobutyl) | ¹H NMR | ~0.9 - 1.1 | Doublet (d) | Two equivalent methyl groups coupled to the CH proton. |

| C2 (pyrimidine ring) | ¹³C NMR | ~168 - 172 | - | Carbon attached to the isobutyl group. |

| C4, C6 (pyrimidine ring) | ¹³C NMR | ~160 - 164 | - | Equivalent carbons attached to chlorine atoms. |

| C5 (pyrimidine ring) | ¹³C NMR | ~118 - 122 | - | Carbon attached to the ring proton. |

| CH₂ (isobutyl) | ¹³C NMR | ~45 - 50 | - | |

| CH (isobutyl) | ¹³C NMR | ~28 - 32 | - | |

| CH₃ (isobutyl) | ¹³C NMR | ~20 - 24 | - |

For more complex reaction products or mixtures, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY would show correlations between coupled protons, confirming the -CH₂-CH-(CH₃)₂ spin system of the isobutyl group.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the isobutyl substituent to the C2 position of the pyrimidine ring.

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive mechanistic insights. wikipedia.org In the context of this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C or Deuterium, ²H).

For instance, to study a nucleophilic aromatic substitution (SₙAr) reaction where one of the chlorine atoms is displaced, one could synthesize the starting material using a ¹³C-labeled isobutyl group. By monitoring the reaction with ¹³C NMR or mass spectrometry, the labeled substituent can be tracked, confirming that it remains attached to the pyrimidine core throughout the transformation. nih.gov Similarly, using a deuterated nucleophile would allow researchers to follow its incorporation into the product structure, confirming the reaction pathway and ruling out alternative mechanisms. nih.gov This method is invaluable for distinguishing between proposed intermediates and transition states in complex reaction cascades. nih.gov

¹³C NMR spectroscopy is not only a tool for structural identification but also for assessing the reactivity of specific sites within a molecule. In this compound, the chemical shifts of the carbon atoms C4 and C6 are particularly informative. These carbons are bonded to highly electronegative chlorine atoms, which deshield the carbon nuclei, causing their signals to appear at a high chemical shift (downfield).

This significant downfield shift indicates that the C4 and C6 positions are electron-deficient and thus highly activated towards nucleophilic attack. The chlorine atoms at these positions are good leaving groups, a fact that is reflected in the electrophilic nature of the carbons to which they are attached. chemrxiv.org During a substitution reaction, the replacement of a chlorine atom with a different nucleophile (e.g., an amine or an alkoxide) would cause a predictable upfield shift in the ¹³C NMR signal of the corresponding carbon. This change provides direct evidence of the reaction's success and can be used to compare the relative activating effects of different substituents on the pyrimidine ring.

Application of Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₁₀Cl₂N₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule with two chlorine atoms like this compound, this results in a distinctive pattern of three peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.

| Ion | Description | Calculated Exact Mass | Isotopic Contribution |

| [M]⁺ | Molecular ion | 204.0272 | C₈H₁₀(³⁵Cl)₂N₂ |

| [M+2]⁺ | Molecular ion + 2 amu | 206.0243 | C₈H₁₀(³⁵Cl)(³⁷Cl)N₂ |

| [M+4]⁺ | Molecular ion + 4 amu | 208.0213 | C₈H₁₀(³⁷Cl)₂N₂ |

Furthermore, MS is an effective tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the disappearance of the reactant's molecular ion peak and the concurrent appearance of the product's peak, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.ukxmu.edu.cn These techniques provide a molecular "fingerprint" and are particularly useful for identifying the presence of specific functional groups and analyzing molecular structure and bonding. nih.govresearchgate.net While IR spectroscopy measures the absorption of infrared light by molecules, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov The two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.gov

For this compound, vibrational spectroscopy can confirm key structural features.

C-H vibrations: Stretching and bending modes from the isobutyl group would be prominent in both IR and Raman spectra.

Pyrimidine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring give rise to a series of characteristic bands.

C-Cl Vibrations: The carbon-chlorine stretching modes typically appear in the fingerprint region of the IR spectrum.

The table below lists some of the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | From the isobutyl group. |

| C=N Stretch | IR, Raman | 1550 - 1650 | From the pyrimidine ring. |

| C=C Stretch | IR, Raman | 1400 - 1600 | From the pyrimidine ring. |

| C-H Bend (Aliphatic) | IR | 1350 - 1470 | From the isobutyl group. |

| Ring Breathing Modes | Raman | 990 - 1050 | Symmetric vibrations of the pyrimidine ring are often strong in Raman. |

| C-Cl Stretch | IR | 600 - 800 | Characteristic of the chloro-substituents. |

Analysis of these vibrational bands helps to confirm the successful synthesis and purity of the target compound by verifying the presence of the isobutyl substituent and the chlorinated pyrimidine core. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's chemical behavior and properties in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related dichloropyrimidine derivatives provides valuable insights into the structural characteristics that can be anticipated for this compound.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined, leading to a detailed molecular structure.

Illustrative Crystallographic Data from Analogous Dichloropyrimidines

To illustrate the type of detailed structural information obtained from X-ray crystallography, data from related dichloropyrimidine compounds are presented below. These examples serve as a proxy for understanding the potential solid-state conformation of this compound.

For instance, the crystal structure of 2,4-dichloropyrimidine (B19661) reveals a nearly planar molecule. researchgate.net Similarly, the analysis of 4,6-dichloro-5-methylpyrimidine shows that the molecule is essentially planar. nih.gov It is therefore highly probable that the pyrimidine ring of this compound would also be planar. The isobutyl group, however, would introduce a non-planar, flexible substituent at the 2-position. The precise orientation and conformation of this isobutyl group in the solid state would be a key piece of information revealed by an X-ray crystal structure analysis.

Table 1: Selected Crystallographic Data for 2,4-Dichloropyrimidine researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5090 (15) |

| b (Å) | 10.776 (2) |

| c (Å) | 7.1980 (14) |

| β (°) | 92.92 (3) |

| Volume (ų) | 581.9 (2) |

| Z | 4 |

Table 2: Selected Bond Lengths for 2,4-Dichloropyrimidine researchgate.net

| Bond | Length (Å) |

| N1-C2 | 1.314 (6) |

| C2-N3 | 1.310 (6) |

| N3-C4 | 1.365 (6) |

| C4-C5 | 1.360 (7) |

| C5-C6 | 1.383 (7) |

| C6-N1 | 1.320 (6) |

| C2-Cl1 | 1.721 (5) |

| C4-Cl2 | 1.724 (5) |

Table 3: Selected Crystallographic Data for 4,6-Dichloro-5-methylpyrimidine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

The determination of the crystal structure of this compound would provide invaluable data. It would confirm the planarity of the dichloropyrimidine core and reveal the specific conformation of the isobutyl substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C-H···N hydrogen bonds or halogen bonds, which govern the supramolecular assembly in the solid state. nih.gov This information is fundamental for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Studies of Dichloropyrimidine Reactivity

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. nih.govyoutube.comaps.org This method allows for the accurate calculation of molecular properties by focusing on the electron density, offering a balance between computational cost and accuracy. arxiv.orgnih.gov For dichloropyrimidine derivatives, DFT is employed to calculate various reactivity descriptors, such as molecular orbital energies, electrostatic potential, and atomic charges, which together provide a comprehensive picture of the molecule's chemical behavior. ijcce.ac.irtandfonline.comacs.org

The isobutyl group at the C2 position of 4,6-dichloro-2-isobutylpyrimidine is an electron-donating group. This substituent influences the electron distribution across the pyrimidine (B1678525) ring, which in turn affects the reactivity of the two chlorine atoms at the C4 and C6 positions. DFT calculations can precisely quantify this electronic influence.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcome of chemical reactions. nih.govrsc.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. malayajournal.org In the case of nucleophilic aromatic substitution (SNAr) reactions on this compound, the regioselectivity (i.e., whether the nucleophile attacks the C4 or C6 position) is governed by the characteristics of the pyrimidine's LUMO.

The LUMO represents the regions of the molecule most susceptible to attack by a nucleophile. DFT calculations can determine the spatial distribution and energy of the LUMO. For dichloropyrimidines, the lobes of the LUMO are typically located on the carbon atoms bearing the chlorine substituents. wuxiapptec.comwuxibiology.com The size of the LUMO lobe at a particular carbon atom is indicative of its susceptibility to nucleophilic attack. wuxibiology.comwuxiapptec.com

A LUMO Map, which combines the LUMO distribution with the molecule's electron density map, provides a more quantitative comparison of reactive sites. wuxibiology.comwuxiapptec.com Regions colored light blue on a LUMO map indicate areas where the LUMO is most accessible for nucleophilic attack. wuxiapptec.com For symmetrically substituted 4,6-dichloropyrimidines, the electronic environment at C4 and C6 is identical. However, the presence of the 2-isobutyl group breaks this symmetry, and FMO analysis can predict which position becomes more reactive.

Studies on analogous 2,4-dichloropyrimidines show that substituents on the ring significantly alter the LUMO distribution. wuxiapptec.comwuxibiology.com An electron-donating group can change the relative sizes of the LUMO lobes at the chlorinated carbons, thereby directing the nucleophilic attack. wuxiapptec.com For this compound, the electron-donating nature of the isobutyl group is expected to influence the electron density and LUMO distribution at the C4 and C6 positions, making FMO analysis crucial for predicting regioselectivity in its reactions.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Substituted Pyrimidines from DFT Calculations

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|---|

| Pyrimidine Derivative 1 | B3LYP/6-311++G(d,p) | -5.57 | -1.94 | 3.63 | High chemical reactivity indicated by a low energy gap. wjarr.com |

| Pyrimidine Derivative 2 | B3LYP/6-311++G(d,p) | -5.46 | -1.59 | 3.87 | Good electron donor and acceptor capabilities. wjarr.com |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | DFT | -6.55 | -2.13 | 4.42 | A larger energy gap suggests greater molecular stability compared to others in its series. mdpi.com |

| 2,4-dichloro-6-methoxypyrimidine | DFT | - | - | - | A significant energy gap (0.34 eV) between LUMO and LUMO+1 suggests LUMO+1 is unlikely to participate in reactions. wuxibiology.com |

This table presents data for analogous pyrimidine structures to illustrate the typical values and insights gained from FMO analysis. The specific values for this compound would require dedicated DFT calculations.

While FMO analysis is a powerful predictive tool, its predictions can sometimes be ambiguous, especially when LUMO lobes are of similar size or when steric factors are significant. wuxibiology.com In such cases, a more detailed analysis of the reaction mechanism is required. This involves calculating the complete reaction energy profile, including the energies of reactants, intermediates, transition states, and products. wuxiapptec.com

Transition State Analysis: DFT calculations can locate the transition state (TS) structure for a proposed reaction pathway. The TS is the highest energy point along the reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy barrier. By comparing the activation energies for competing pathways (e.g., nucleophilic attack at C4 versus C6), one can predict which reaction will be faster and therefore which product will be favored. wuxiapptec.comwuxiapptec.com For instance, calculations on 2,4-dichloropyrimidines with a C6-methoxy group showed the energy of the C-4 transition state was 0.76 kcal/mol higher than the C-2 transition state, correctly predicting C-2 selectivity. wuxiapptec.com

Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals. wikipedia.orglibretexts.org It is a direct measure of bond strength. youtube.com Theoretical calculations can provide accurate BDE values, which are crucial for understanding reactions that involve bond cleavage, such as pyrolysis or radical reactions. ucsb.edu For this compound, calculating the BDE of the C-Cl bonds can help assess their relative strengths and predict the initial steps in thermal decomposition or photochemical reactions. The BDE for a C-H bond in ethane, for example, is about 101 kcal/mol (423 kJ/mol). wikipedia.org

Table 2: Calculated Relative Transition State (TS) Energies for SNAr Reactions on Substituted Dichloropyrimidines

| Substrate | Nucleophile (Surrogate) | ΔE (TS C4 - TS C2) (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| 2,4-dichloro-6-methoxypyrimidine | Bromide | +0.76 | C2-selective |

| 2,4-dichloro-6-(methylamino)pyrimidine | Bromide | +1.00 | C2-selective |

| 2-MeSO₂-4-chloropyrimidine | Methoxide | +3.86 | C2-selective |

| 2-MeSO₂-4-chloropyrimidine | Formamide (B127407) Anion | +5.96 | C2-selective |

This table showcases how transition state energy calculations can predict regioselectivity in related dichloropyrimidine systems. A positive value indicates the transition state for C4 attack is higher in energy, thus favoring C2 attack. Data sourced from references wuxiapptec.com and wuxiapptec.com.

In Silico Design and Virtual Screening of Novel Pyrimidine Scaffolds

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents. tandfonline.commdpi.com Computational methods play a crucial role in the rational design and discovery of new, potent pyrimidine-based molecules. nih.gov In silico design and virtual screening are processes that use computer models to design and evaluate vast numbers of potential drug candidates before committing to their expensive and time-consuming synthesis. researchgate.netaip.org

The process typically involves:

Library Design: A virtual library of novel pyrimidine scaffolds is generated by computationally modifying a parent structure, such as this compound. This involves adding or changing various functional groups at different positions on the ring. researchgate.net

Virtual Screening: This library is then screened against a biological target of interest (e.g., a protein kinase). rsc.org Molecular docking is a common technique used to predict how each molecule in the library will bind to the target's active site and to estimate its binding affinity. nih.govaip.org

ADME Prediction: In addition to binding, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the virtual compounds. This helps to filter out candidates that are likely to have poor pharmacokinetic profiles. tandfonline.com

Hit Selection: Molecules that show promising docking scores and favorable predicted ADME properties are identified as "hits" and prioritized for chemical synthesis and subsequent experimental testing. nih.govrsc.org

This in silico approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates, saving significant time and resources. nih.govresearchgate.net

4,6 Dichloro 2 Isobutylpyrimidine As a Versatile Synthetic Intermediate for Complex Pyrimidine Scaffolds

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives with Broad Structural Diversity

The core of 4,6-dichloro-2-isobutylpyrimidine's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, enabling the introduction of a wide array of functional groups with a high degree of control. This reactivity allows for the generation of pyrimidine derivatives with extensive structural diversity.

Detailed research on related dichloropyrimidine systems demonstrates the breadth of possible transformations. The selective substitution of the chlorine atoms can be achieved by reacting the pyrimidine core with various nucleophiles, such as primary and secondary amines, anilines, and other nitrogen-based nucleophiles. researchgate.netbeilstein-journals.org The reaction conditions, including the choice of solvent, base, and temperature, can be fine-tuned to control the outcome, often allowing for sequential substitution to create non-symmetrical products. nih.govmdpi.com

For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that reactions with various amines (aliphatic, cyclic, aromatic, and benzylic) in refluxing ethanol (B145695) with triethylamine (B128534) as a base lead to mono-substituted products. mdpi.com Similarly, research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) has shown that sterically unbiased primary aliphatic amines selectively displace the sulfone group, while anilines and secondary aliphatic amines can selectively displace a chloride group under specific conditions. researchgate.net This predictable, step-wise functionalization is key to building molecular complexity.

The reaction of this compound with different nucleophiles can lead to a variety of derivatives, as illustrated by the general reactions shown below.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile (Nu-H) | General Product Structure | Product Class |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R¹R²NH) |  | Aminopyrimidine |

| This compound | Alcohol/Phenol (R-OH) |  | Alkoxypyrimidine / Aryloxypyrimidine |

| This compound | Thiol/Thiophenol (R-SH) |  | Alkylthiopyrimidine / Arylthiopyrimidine |

Note: The images are generalized representations of the product structures.

This controlled, stepwise functionalization allows for the creation of disubstituted pyrimidines with two different substituents by using two different nucleophiles in a sequential manner. This versatility is crucial for exploring the structure-activity relationships of new chemical entities in medicinal chemistry. nih.gov

Strategies for Constructing Fused Pyrimidine Heterocycles (e.g., Imidazopyrimidines)

The synthetic utility of this compound extends beyond simple substitution to the construction of more complex, fused heterocyclic systems. These scaffolds are of significant interest in drug discovery. nih.govnih.gov By choosing bifunctional nucleophiles or by performing intramolecular cyclizations, the dichloropyrimidine core can be elaborated into bicyclic systems like imidazopyrimidines, purines, and pteridines. nih.govnih.gov

A common strategy involves the initial substitution of one chlorine atom, followed by a subsequent reaction of the newly introduced group to displace the second chlorine, thereby forming a new ring. For example, the synthesis of imidazo[1,2-c]pyrimidines can be achieved from dichloropyrimidine precursors. Condensation with imidazole (B134444) can yield a mixture of regioisomers, which can then be further modified and cyclized. nih.gov

Another powerful method involves reacting the dichloropyrimidine with a nucleophile that contains a second reactive site. For instance, reaction with an amino alcohol or a diamine can lead to an intermediate that, upon cyclization, forms a fused ring. A new and convenient method for preparing 7,8-dihydropyrido[2,3-d]pyrimidine derivatives has been developed using 4,6-dichloro-2-(methylsulfanyl)pyrimidine as a starting material, highlighting a strategy that could be adapted for the 2-isobutyl analogue. researchgate.net

Table 2: General Strategies for Fused Heterocycle Synthesis

| Starting Material | Reagent | Intermediate | Fused Ring System | Example Class |

|---|---|---|---|---|

| This compound | 2-Aminoimidazole | 4-(Imidazol-2-ylamino)-6-chloro-2-isobutylpyrimidine |  | Imidazo[1,2-a]pyrimidine |

| This compound | Ethyl 2-aminoacetate | Ethyl 2-((6-chloro-2-isobutylpyrimidin-4-yl)amino)acetate |  | Pyrimido[4,5-b] acs.orgnih.govoxazinone |

Note: The images are generalized representations of the final fused ring structures.

These strategies demonstrate that this compound is not just a precursor for simple pyrimidines but also a key building block for creating intricate, polycyclic scaffolds that are highly sought after in modern chemical research. nih.gov

Development of Libraries of Pyrimidine-Based Scaffolds for Academic and Industrial Research

The demand for novel chemical entities in drug discovery and materials science has led to the development of high-throughput screening (HTS) and the synthesis of large, diverse compound libraries. nih.gov The pyrimidine scaffold is considered a "privileged structure" because it can be modified to interact with a wide range of biological targets. gsconlinepress.comnih.gov this compound is an ideal starting point for constructing such libraries due to its two distinct points of diversification.

One powerful approach is DNA-encoded library technology (DELT), where a unique DNA tag is attached to each small molecule. acs.orgnih.gov This allows for the rapid synthesis and screening of billions of compounds. Pyrimidine cores, such as 2,4,6-trichloropyrimidine, have been successfully used to generate large-scale DNA-encoded libraries. nih.gov The strategy involves the sequential displacement of the chlorine atoms with a diverse set of building blocks through DNA-compatible reactions. acs.org This same principle is directly applicable to this compound, where the two chlorine atoms serve as handles for combinatorial diversification.

The process for library synthesis would involve:

Reaction 1: Reacting the this compound core with a first set of diverse nucleophilic building blocks (e.g., various amines) under conditions that favor monosubstitution.

Reaction 2: Reacting the resulting mixture of 4-substituted-6-chloro-pyrimidines with a second set of building blocks to displace the remaining chlorine atom.

This combinatorial approach allows for the rapid generation of a large library of unique 2,4,6-trisubstituted pyrimidines. The screening of such libraries has proven effective in identifying potent inhibitors for various protein targets. acs.org The development of pyrimidine-based libraries provides a valuable resource for both academic and industrial researchers, facilitating the discovery of new lead compounds for therapeutic development and other applications. gsconlinepress.com

Emerging Trends and Future Directions in Dichloropyrimidine Research

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical synthesis, offering powerful tools for designing and optimizing reaction conditions. beilstein-journals.orgnih.gov In the context of dichloropyrimidine research, these computational approaches are being leveraged to navigate the complex parameter space of chemical reactions, leading to improved yields, selectivities, and the discovery of novel synthetic routes. beilstein-journals.org

Machine learning models can be broadly categorized into global and local models. beilstein-journals.org Global models are trained on vast and diverse reaction databases, enabling them to predict suitable starting conditions for a wide range of chemical transformations, including those for novel dichloropyrimidine derivatives. beilstein-journals.org These models can provide initial, valuable guidance on factors like solvent, catalyst, and temperature. rsc.org For instance, a study on the Suzuki-Miyaura cross-coupling reaction demonstrated that a deep learning model could successfully identify optimal catalysts and conditions for reactions it had not previously encountered. rsc.org

Local machine learning models, on the other hand, are designed for the fine-tuning and optimization of specific reaction families. beilstein-journals.org These self-optimizing systems can iteratively explore reaction parameters to maximize a desired outcome, such as yield or regioselectivity. beilstein-journals.org This is particularly relevant for the synthesis of specifically substituted pyrimidines like 4,6-dichloro-2-isobutylpyrimidine, where precise control over the reaction is crucial. Deep learning, a subset of ML, has shown particular promise in predicting the outcomes of complex chemical reactions by analyzing subtle patterns in experimental data. rsc.orgmit.edu For example, deep learning models have been applied to predict the efficiency of Fmoc deprotection in peptide synthesis by analyzing UV-vis spectroscopic data, a concept that could be adapted to monitor and optimize reactions involving dichloropyrimidines. mit.edu

The application of AI and ML extends to understanding fundamental aspects of chemical reactivity. In studies of pyrimidine (B1678525) metabolism, machine learning algorithms have been used to develop prognostic signatures based on the expression of metabolic enzymes. nih.gov This demonstrates the potential of ML to correlate structural features with chemical behavior, an approach that could be invaluable in predicting the reactivity of substituted dichloropyrimidines. nih.govnih.gov

Table 1: Applications of AI/ML in Dichloropyrimidine Research

| Application Area | AI/ML Technique | Potential Impact on Dichloropyrimidine Research |

|---|---|---|

| Reaction Condition Prediction | Global & Local Machine Learning Models | Suggests optimal solvents, catalysts, and temperatures for novel reactions; fine-tunes conditions for specific derivatives to improve yield and selectivity. beilstein-journals.orgrsc.org |

| Retrosynthesis Planning | Deep Learning, Neural Networks | Proposes novel and efficient synthetic pathways for complex pyrimidine targets. beilstein-journals.org |

| Reactivity & Selectivity Prediction | Quantum Mechanics (QM), Deep Learning | Predicts regioselectivity in SNAr reactions by analyzing electronic and steric effects, guiding the synthesis of specific isomers. wuxiapptec.com |

| High-Throughput Experimentation (HTE) Data Analysis | Machine Learning Algorithms | Analyzes large datasets from HTE to identify trends, optimize reactions, and accelerate discovery. youtube.com |

Continuous Advancements in Green and Sustainable Synthetic Methodologies for Pyrimidines

The principles of green chemistry are increasingly influencing the synthesis of pyrimidine derivatives, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, modern sustainable approaches focus on the use of safer catalysts, multicomponent reactions, and alternative energy sources. rasayanjournal.co.inbenthamdirect.com

Microwave-assisted synthesis has emerged as a key green technology for producing pyrimidine compounds. nih.govbenthamdirect.com This method often leads to faster reaction rates, higher yields, simplified work-up procedures, and reduced environmental pollution. nih.govbenthamdirect.com The use of recyclable organic solvents further enhances its sustainability. benthamdirect.com

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, represent another cornerstone of green pyrimidine synthesis. benthamdirect.comresearchgate.net These reactions are highly atom-economical and often proceed under mild or catalyst-free conditions, sometimes even in water. researchgate.net For instance, a green, on-water, non-catalytic MCR has been developed for the synthesis of pyrrolo[2,3-d]pyrimidines. researchgate.net

Other sustainable techniques being explored include:

Solvent-free approaches and mechanical procedures: These methods reduce or eliminate the need for volatile organic solvents. rasayanjournal.co.in

Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.in

Ionic liquids: These "green solvents" are non-volatile and can often be recycled, although their toxicity and biodegradability must be carefully considered. rasayanjournal.co.in

Green catalysts: The development of non-toxic and recyclable catalysts, such as nano ZnO, is a key area of research. researchgate.net

Table 2: Green Synthetic Methods for Pyrimidines

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation as a heating source. nih.govbenthamdirect.com | Faster reactions, higher yields, easier work-up, reduced pollution. nih.govbenthamdirect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot. benthamdirect.comresearchgate.net | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.inresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent or in the solid state. rasayanjournal.co.in | Eliminates solvent waste, reduces environmental impact. rasayanjournal.co.in |

| Ultrasonication | Employs high-frequency sound waves to promote reactions. rasayanjournal.co.in | Shorter reaction times, increased yields, enhanced selectivity. rasayanjournal.co.in |

| Use of Ionic Liquids | Non-volatile solvents that can often be recycled. rasayanjournal.co.in | Potential for "green" solvent replacement, though requires careful selection. rasayanjournal.co.in |

| Green Catalysis | Employs environmentally benign catalysts (e.g., nano-catalysts). researchgate.net | Reduces use of toxic reagents, allows for catalyst recycling. researchgate.net |

Exploration of Novel Reactivity Patterns and Advanced Control over Regioselectivity

The functionalization of dichloropyrimidines often presents a challenge in controlling regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the chlorine atoms at the C2, C4, and C6 positions is highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com

For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. wuxiapptec.com However, exceptions are common. For example, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Quantum mechanics (QM) calculations have been instrumental in understanding these shifts in reactivity by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and the transition state energies of the reaction intermediates. wuxiapptec.com

Recent research has focused on developing new strategies to achieve advanced control over regioselectivity:

Ligand-Controlled Cross-Coupling: The use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions has enabled highly selective reactions at the C4 position of 2,4-dichloropyridines, a strategy that can be extended to dichloropyrimidines. nih.gov

Tertiary Amine Nucleophiles: In a notable departure from expected reactivity, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines, which typically favor C4 substitution. nih.gov

Hydrogen Bonding Effects: In the case of 2-MeSO₂-4-chloropyrimidine, the regioselectivity of SNAr reactions is dichotomous. While amines react at C4, alkoxides and formamide (B127407) anions selectively attack the C2 position. This has been attributed to the formation of a hydrogen bond between the nucleophile and the acidic proton of the methanesulfonyl group, which directs the attack to the C2 position. wuxiapptec.com

Ligand-Free Conditions: Remarkably, ligand-free "Jeffery" conditions have been found to significantly enhance C4-selectivity in Suzuki couplings and have even enabled the first C5-selective cross-couplings of 2,5-dichloropyrimidine. nih.gov

The ability to precisely control the site of reaction on the dichloropyrimidine core is critical for the synthesis of complex molecules and for exploring the structure-activity relationships of pyrimidine-based compounds.

Table 3: Regioselective Reactions of Dichloropyrimidines

| Dichloropyrimidine Substrate | Reagent/Condition | Major Product Position | Influencing Factor |

|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Typical Nucleophiles | C4-Substitution | Inherent electronic properties of the ring. wuxiapptec.com |

| 2,4-Dichloro-6-(electron-donating group)pyrimidine | Nucleophiles | C2-Substitution | Electronic effect of the C6 substituent. wuxiapptec.com |

| 5-(Electron-withdrawing group)-2,4-dichloropyrimidine | Tertiary Amines | C2-Substitution | Unique reactivity of tertiary amine nucleophiles. nih.gov |

| 2,4-Dichloropyrimidine | Organoboron reagents, Pd/SIPr catalyst | C4-Substitution | Sterically hindered N-heterocyclic carbene ligand. nih.gov |

| 2,5-Dichloropyrimidine | Boronic acids, Ligand-free "Jeffery" conditions | C5-Substitution | Ligand-free reaction conditions. nih.gov |

Development of High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, particularly in the pharmaceutical industry, for accelerating reaction discovery and optimization. youtube.comacs.org HTE utilizes automation and robotics to perform a large number of experiments in parallel, allowing for the rapid screening of a wide array of reaction conditions such as catalysts, ligands, solvents, and temperatures. youtube.comacs.org

The workflow for HTE typically involves several key steps:

Design of Experiments: Planning the array of reactions to be tested.

Reaction Setup: Using automated liquid and solid handlers to dispense reagents into miniaturized reactor formats, such as 96-well plates. youtube.com

Execution: Performing the reactions under controlled conditions.

Analysis: Rapidly analyzing the outcome of each reaction, often using techniques like LCMS. acs.org

Data Analysis: Processing the large datasets generated to identify successful conditions and trends. youtube.com

For the synthesis of this compound and its derivatives, HTE can be employed to quickly identify optimal conditions for various transformations, such as nucleophilic aromatic substitutions or cross-coupling reactions. acs.orgnih.gov This is particularly valuable for late-stage functionalization, where only small amounts of a key intermediate may be available. acs.org By screening a diverse set of building blocks and reaction conditions in parallel, HTE significantly increases the probability of finding a successful reaction and provides a blueprint for scaling up the synthesis. acs.org

Furthermore, the large, high-quality datasets generated by HTE are ideally suited for training machine learning algorithms. youtube.com The integration of HTE and ML creates a powerful, closed-loop system where the results of one round of experiments can be used to inform the design of the next, leading to a "self-driving lab" that can autonomously discover and optimize chemical reactions. beilstein-journals.orgyoutube.com This synergy is revolutionizing the pace of chemical discovery and will undoubtedly play a crucial role in the future of dichloropyrimidine research. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,6-Dichloro-2-isobutylpyrimidine, and how can reaction efficiency be quantified?

- Methodological Answer : Optimize stoichiometry (e.g., molar ratios of precursors like 4,6-dichloropyrimidine and isobutylating agents) and reaction temperature (typically 80–120°C). Use factorial design to test variables such as solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C or CuI). Quantify efficiency via yield calculations, TLC monitoring, and GC-MS analysis. Reaction path search methods based on quantum chemical calculations can narrow optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., isobutyl group integration at δ 1.0–1.5 ppm for CH).

- FT-IR : Identify C-Cl stretches (550–850 cm) and pyrimidine ring vibrations (1500–1600 cm).

- HRMS : Validate molecular weight (e.g., [M+H] peak). Cross-reference spectral databases (e.g., PubChem) for analogous pyrimidine derivatives .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate). For crystalline products, optimize solvent systems (e.g., ethanol/water recrystallization). Monitor purity via HPLC (C18 column, UV detection at 254 nm). Ensure compliance with safety protocols for handling chlorinated compounds (e.g., fume hood use, waste segregation) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reaction pathways for derivatives of this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and Gibbs free energy profiles for nucleophilic substitution or cross-coupling reactions. Validate simulations with experimental kinetics (e.g., Arrhenius plots). Tools like Gaussian or ORCA can automate reaction path searches, while machine learning algorithms (e.g., random forests) identify key variables from high-throughput screening data .

Q. How do solvent polarity and temperature gradients influence the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Design a multifactorial experiment to test solvents (DMF, DMSO, acetonitrile) and temperatures (25–100°C). Use Cl NMR kinetics to track substitution rates at C4 vs. C6 positions. Polar aprotic solvents enhance nucleophilicity but may favor C4 substitution due to steric hindrance from the isobutyl group. Statistical analysis (ANOVA) can isolate dominant factors .

Q. What statistical methods are appropriate for resolving discrepancies in reported catalytic efficiencies of palladium-mediated coupling reactions with this compound?

- Methodological Answer : Apply Bayesian inference to reconcile conflicting data (e.g., ligand effects on turnover frequency). Use multivariate regression to account for covariates like catalyst loading, base strength, and moisture levels. Validate models with controlled replicates and sensitivity analysis. Open-source tools like R or Python’s SciPy suite enable robust data interrogation .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the thermal stability of this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert (N) and oxidative (air) atmospheres to measure decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) data. Replicate disputed experiments with standardized protocols (e.g., heating rate: 10°C/min). Publish raw datasets to enable meta-analyses .

Experimental Design and Safety

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Methodological Answer :

- Engineering Controls : Use jacketed reactors with pressure relief valves for exothermic reactions.

- PPE : Acid-resistant gloves, face shields, and chemical aprons.

- Waste Management : Segregate chlorinated waste in labeled containers; avoid mixing with bases to prevent HCl gas release. Follow institutional Chemical Hygiene Plans for advanced labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.